

A Comparative Guide to GSK547 and Next-Generation RIPK1 Inhibitors

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Compound of Interest		
Compound Name:	GSK547	
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Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of inflammation and cell death, making it a prime therapeutic target for a range of autoimmune, inflammatory, and neurodegenerative diseases.[1][2] The kinase activity of RIPK1 is a key driver of necroptosis, a form of programmed cell death, and its inhibition presents a promising therapeutic strategy.[3][4] This guide provides an objective comparison of **GSK547**, a potent RIPK1 inhibitor, with several next-generation inhibitors, supported by experimental data to assist researchers in drug development and scientific investigation.

GSK547 is a highly selective and potent allosteric inhibitor of RIPK1.[5][6][7] It demonstrated a significant 400-fold improvement in oral pharmacokinetic exposure in mice compared to its analog, GSK'963.[8][9][10] Research has highlighted its efficacy in preclinical models, particularly in pancreatic cancer, where it can drive an immunogenic macrophage response and reduce tumor burden.[5][7][11]

The landscape of RIPK1 inhibitors has rapidly evolved, with several next-generation compounds entering clinical trials for conditions like psoriasis, rheumatoid arthritis, and ulcerative colitis.[12][13][14] These newer inhibitors, such as GSK2982772, DNL747, and RIPA-56, offer varied profiles in terms of potency, selectivity, and pharmacokinetic properties.[3] [15]

Data Presentation: Performance Comparison of RIPK1 Inhibitors



The following tables summarize the in vitro and cellular potency of **GSK547** against a selection of next-generation RIPK1 inhibitors, providing a clear comparison of their efficacy and selectivity.

Table 1: In Vitro Potency and Selectivity of RIPK1 Inhibitors

Inhibitor	Туре	Target	IC50 (nM)	Selectivity Profile
GSK547	Allosteric (Type	RIPK1	-	Highly selective; binds to an allosteric pocket. [7][8][9]
GSK2982772	ATP Competitive (Type II)	Human RIPK1	16[3][4]	>1,000-fold vs >339 kinases.[3]
Monkey RIPK1	20[3][4]			
RIPA-56	Allosteric (Type	RIPK1	13[3][8][9]	No inhibition of RIPK3.[3][8][9]
DNL747 (SAR443060)	-	RIPK1	3.9 (pRIPK1 inhibition)[4]	Brain penetrant. [12]
PK68	Type II	RIPK1	~90[4]	-
GNE684	-	Human RIPK1	Ki: 21[8][9]	Weaker effect on mouse (Ki: 189 nM) and rat (Ki: 691 nM) RIPK1. [8][9]
Necrostatin-1s (Nec-1s)	Allosteric (Type	RIPK1	EC50: 182[4]	>1000-fold vs other kinases.[3]

Table 2: Cellular Potency of RIPK1 Inhibitors in Necroptosis Assays



Inhibitor	Cell Line	Condition	EC50 / IC50 (nM)
GSK547	L929 (murine fibrosarcoma)	TNFα + zVAD-fmk	32[5]
GSK2982772	U937 (human monocytic)	TNFα-induced necroptosis	6.3[11]
RIPA-56	L929 (murine fibrosarcoma)	TZS-induced necroptosis*	27[8][9]
PK68	Human cells	TNF-induced necroptosis	23[4]
Mouse cells	TNF-induced necroptosis	13[4]	
GSK'963	L929 (murine fibrosarcoma)	Necroptosis	1.0[8][9]
U937 (human monocytic)	Necroptosis	4.0[8][9]	
Necrostatin-1 (Nec-1)	293T cells	TNF-α-induced necroptosis	490[4]

^{*}Note: TZS is a combination of TNF- α , SMAC mimetic, and z-VAD-FMK.[3]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of efficacy data. The following protocols outline standard assays used to characterize RIPK1 inhibitors.

In Vitro RIPK1 Kinase Inhibition Assay (ADP-Glo™)

This biochemical assay quantifies the ability of a compound to inhibit the enzymatic activity of purified RIPK1 by measuring ADP production.[3][16]

- Materials:
 - Recombinant human RIPK1 enzyme



- o Myelin Basic Protein (MBP) substrate
- ATP
- Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- ADP-Glo™ Kinase Assay Kit (Promega)
- Test inhibitors
- Opaque-walled 384-well plates
- Procedure:
 - Compound Preparation: Prepare serial dilutions of the test inhibitors in the kinase assay buffer.
 - Kinase Reaction:
 - Add test inhibitor or vehicle control to the wells of the assay plate.
 - Add a solution containing the RIPK1 enzyme and MBP substrate. Pre-incubate for 10 minutes at room temperature.
 - Initiate the kinase reaction by adding ATP solution (final concentration at or near the Km for RIPK1).
 - Incubate for 60 minutes at room temperature.
 - ADP Detection:
 - Add ADP-Glo[™] Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
 - Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase.
 - Measure luminescence using a plate reader.



IC50 Calculation: Determine the concentration of the inhibitor that results in 50% inhibition
 of RIPK1 activity (IC50) by fitting the data to a dose-response curve.[4]

Cellular Necroptosis Inhibition Assay

This assay measures a compound's ability to protect cells from induced necroptotic cell death in a physiologically relevant context.[4][16]

- Materials:
 - HT-29 (human colon adenocarcinoma) or L929 (murine fibrosarcoma) cells
 - Cell culture medium (e.g., McCoy's 5A or DMEM) with 10% FBS
 - Human or mouse TNF-α
 - Smac mimetic (e.g., BV6)
 - Pan-caspase inhibitor (e.g., z-VAD-fmk)
 - Test inhibitors at various concentrations
 - CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
 - 96-well clear-bottom assay plates
- Procedure:
 - Cell Seeding: Seed cells in 96-well plates and allow them to adhere overnight.
 - Compound Treatment: Pre-treat the cells with serial dilutions of the test compound for 1 hour.
 - Necroptosis Induction: Induce necroptosis by adding a cocktail of TNF-α, a Smac mimetic, and z-VAD-fmk. The Smac mimetic and caspase inhibitor are included to ensure the cell death occurs via the necroptotic pathway.
 - Incubation: Incubate the plates for a defined period (e.g., 24 hours) to allow for cell death to occur.

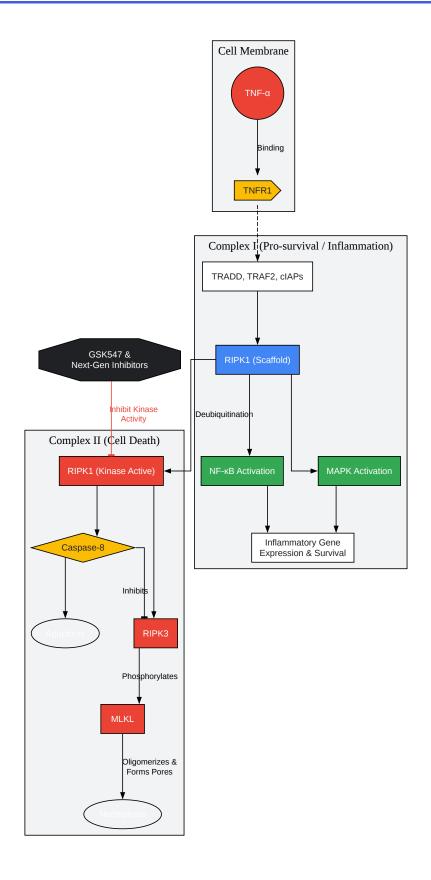


- Viability Measurement: Measure cell viability using the CellTiter-Glo® assay, which quantifies ATP levels as an indicator of metabolically active cells.
- EC50 Calculation: Determine the effective concentration of the inhibitor that provides 50% protection against necroptosis-induced cell death (EC50) from the dose-response curve.
 [4]

Visualizations: Signaling Pathways and Workflows

To provide a clearer understanding of the underlying biology and evaluation methods, the following diagrams illustrate the RIPK1 signaling pathways and a general experimental workflow.

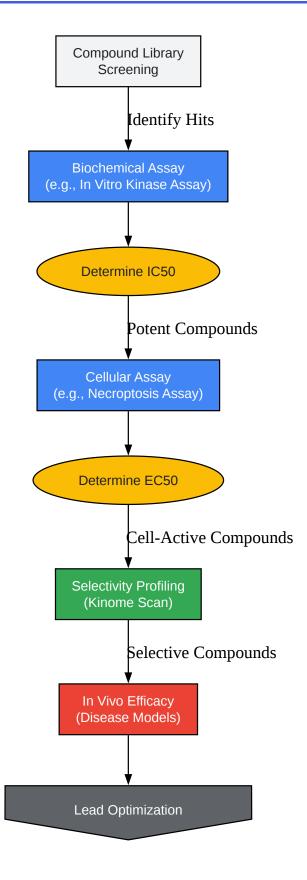




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Caption: RIPK1 signaling in survival, apoptosis, and necroptosis.





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Caption: General workflow for RIPK1 inhibitor identification.



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